Compound Description: This compound features a (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone substituent attached to the piperidine nitrogen. It was characterized by X-ray crystallography. []
Relevance: This compound shares the core structure of a 4-amino-substituted 6-(trifluoromethyl)pyrimidine with a piperidin-4-yl substituent at the amine. It differs from the target compound, 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, in the substituent on the piperidine nitrogen and the presence of a pyrazole ring instead of a 4-methoxypyrimidin-2-amine. []
Compound Description: This series of compounds features a central pyrimidine ring with two 1H-pyrazol-4-yl substituents and an amino group. These compounds were designed as CDK2 inhibitors for cancer treatment. []
Compound Description: This series of compounds features a pyrimidin-4-amine core substituted with a 6-(trifluoromethyl)pyridin-2-yl group at the amine. Various aryl and heteroaryl groups were introduced at the 2-position of the pyrimidine. []
Relevance: These compounds share the 4-amino-6-(trifluoromethyl)pyrimidine core structure with the target compound, 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine. They differ in the substitution at the amine, with a pyridin-2-yl group instead of a piperidin-4-yl, and the lack of a methoxy group at the 2-position of the pyrimidine. []
Compound Description: This compound is a complex molecule containing a 5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-amine core with a 4-(piperidin-4-yl)-3-methoxyphenyl substituent at the 2-amino group. []
Relevance: This compound exhibits structural similarities to 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, specifically the 2-aminopyrimidine core and the 4-(piperidin-4-yl)-3-methoxyphenyl substituent at the 2-amino group. Key differences include the absence of a trifluoromethyl group on the pyrimidine ring and the presence of a complex spirocyclic system. []
Compound Description: This compound features a 2-aminopyrimidine core with a 3-methoxyphenyl group at the 6-position and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 4-position. It showed promising antibacterial activity. [, ]
Relevance: This compound shares the 2-aminopyrimidine core with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, although it lacks the trifluoromethyl group and the piperidine ring. Instead, it has a triazole ring and a benzyl substituent. [, ]
Compound Description: This series of compounds features a pyrimidin-4-amine core with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. Several compounds in this series demonstrated insecticidal and fungicidal activity. []
Compound Description: This compound is a simple pyrimidin-2-amine derivative with a methyl group at the 4-position and a piperidin-1-yl substituent at the 6-position. The crystal structure of this compound was determined by X-ray diffraction. []
Relevance: This compound shares the core structure of a 2-aminopyrimidine with a piperidin-1-yl substituent with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine. It differs in the lack of the trifluoromethyl and methoxy substituents on the pyrimidine ring. []
Compound Description: This compound is a thienopyrimidine derivative featuring a trifluoromethyl group and a hydrazone moiety. It demonstrated some fungicidal activity. []
Relevance: Although this compound shares the trifluoromethylpyrimidine moiety with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, it differs significantly in the overall structure. It lacks the 2-aminopyrimidine core and instead contains a thienopyrimidine system with a hydrazone substituent. []
Compound Description: This compound is a pyrimidin-4-amine derivative with a complex substitution pattern, including a quinoxaline moiety and a tetrahydropyran ring. This compound showed efficacy in a rat model of psychosis. []
Compound Description: These compounds are based on a 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine core, with varying substituents at the 4-position. They have shown antifungal activity against Aspergillus terreus and Aspergillus niger. [, ]
Compound Description: These compounds feature a complex fused ring system incorporating a pyrimidine, thiazine, and quinoxaline rings. These compounds were evaluated for their antibacterial activity. []
Relevance: While both these compounds and 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine contain a pyrimidine ring, their structures differ significantly. These compounds lack the piperidine ring, the trifluoromethyl group, and the 2-methoxy substituent present in the target compound. []
2,6-Di(pyrimidin-4-yl)pyridine Ligands
Compound Description: These compounds are based on a central pyridine ring flanked by two pyrimidine rings. They have been studied for their ability to form complexes with Zn(II) and Cu(II). []
Relevance: These compounds differ structurally from 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine. While both contain pyrimidine rings, these compounds lack the piperidine ring, the 2-amino group on the pyrimidine, and the trifluoromethyl group. []
Compound Description: These compounds feature a pyrrolo[2,3-d]pyrimidine core with an N-phenyl group at the 4-position. They were developed as NIK inhibitors for the treatment of psoriasis. []
Relevance: While sharing a pyrimidine ring, these compounds are structurally distinct from 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine. They lack the 2-amino group, the trifluoromethyl substituent, and the piperidine ring present in the target compound. []
Compound Description: This compound contains a 2-(piperidin-1-yl)pyrimidin-4-yl moiety linked to a methoxyphenyl group via a sulfide bridge. The crystal structure of this compound was determined. []
Relevance: This compound is structurally related to 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, sharing a 2-(piperidin-1-yl)pyrimidine core and a methoxyphenyl substituent. Key differences include the presence of a sulfonamide group, a bromine substituent on the pyrimidine, and the absence of a trifluoromethyl group. []
Compound Description: These compounds feature a 2-aminopyrimidine core with a benzo[b]thiophene substituent at the 4-position and various substituents at the 2-amino group. They act as inhibitors of IKK-beta and are being investigated for their potential in treating cancer and inflammatory diseases. []
Compound Description: These compounds consist of a pyrimidin-4-amine core with a 6-[4-(1H-imidazol-2-yl)piperidin-1-yl] substituent. They are investigated for their kinase modulating activity and potential in treating hyperproliferative diseases. []
Compound Description: These compounds contain an indeno[1,2-d]pyrimidine core with various substituents at the 4-amino group. These compounds have been investigated for antimalarial activity. []
Relevance: While both these compounds and 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine contain a pyrimidine ring, they differ significantly in structure. These compounds lack the piperidine ring, the trifluoromethyl group, and the 2-methoxy substituent present in the target compound. []
Compound Description: These compounds consist of a pyrimidine ring with a phenyl group at the 4-position, a substituted phenyl ring at the 6-position (bearing a piperidin-1-yl group), and an isoindoline-1,3-dione moiety at the 2-position. They have been tested for antibacterial activity. []
Compound Description: These compounds are based on a thieno[2,3-d]pyrimidin-4(3H)-one scaffold. They have a triazole ring fused to the thienopyrimidine system and various alkylamino substituents. These compounds showed bactericidal activity, particularly against cotton fusarium wilt. []
Copper(II) Complex with 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
Compound Description: This is a metal complex formed between copper(II) chloride and the ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine. The complex has been characterized by X-ray crystallography and electronic spectroscopy. []
- **Compound Description**: These compounds feature a heteroaryl group (pyridine, pyrimidine, pyridazine) linked to an indolyl group and a 1-azabicyclo[3.3.1]nonane moiety. They are being investigated as cholinergic ligands for treating psychotic and neurodegenerative disorders. [] - **Relevance**: While both these compounds and 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine contain a pyrimidine ring in some cases, their structures and target indications differ. The compounds in this group lack the 6-trifluoromethyl and 2-methoxy substituents and feature distinct pharmacophores, including an indole ring and a bicyclic amine. []
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. It contains a pyrimidine ring linked to an indole ring through an ether linkage. []
Compound Description: HNPC-A9229 is a pyrimidin-4-amine derivative containing a difluoromethyl group. It displays potent fungicidal activity against various plant pathogens. []
Compound Description: This series of compounds consists of a pyrimidin-4(3H)-one ring substituted at the 2-position and bearing a 5-oxo-1-phenylpyrrolidin-3-yl substituent at the 6-position. These compounds were synthesized from itaconic acid derivatives. []
Relevance: While both these compounds and 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine contain a pyrimidine ring, they differ significantly in structure. These compounds lack the 2-amino group, the trifluoromethyl substituent, and the piperidine ring present in the target compound. []
Compound Description: This study reports the synthesis of two series of compounds: sulfanyl pyrimidin-4(3H)-ones and ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives. They were prepared using conventional and heterogeneous catalytic methods. []
Trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones and Related N-Methylenaminones
Compound Description: This study describes the synthesis of trichloromethylated N-azolylmethyl-1H-pyrimidin-2-ones and N-methylenaminones. These compounds involve a pyrimidine ring with a trichloromethyl group at the 4-position and various azole substituents. []
Relevance: These compounds share the pyrimidine core with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, but they lack the 2-amino group, the piperidine ring, and the specific trifluoromethyl substitution pattern. []
Compound Description: This compound incorporates a 4-amino-6-methoxypyrimidine ring linked to a biindenylidene-1',3'-dione moiety. The crystal structure highlights its unique arrangement, influenced by hydrogen bonding and π-π stacking interactions. []
Compound Description: This series of compounds consists of a pyrimidin-2-amine core with a phenyl substituent at the 4-position and diverse substitutions on the phenyl ring attached to the amine. They are studied for their potential as IKK inhibitors. []
Relevance: These compounds share the 2-aminopyrimidine core with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine but lack the 6-trifluoromethyl and 2-methoxy substituents. They also lack the piperidine ring and instead feature various substituents on the phenyl ring attached to the amine. []
N-(Pyridin-2-yl)pyrimidin-4-amine Derivatives Containing Sulfoximine Group
Compound Description: These compounds feature a pyrimidin-4-amine core substituted at the 2-position with a pyridin-2-yl group and a sulfoximine moiety. They have been investigated for their potential in medicinal chemistry. []
Compound Description: These compounds are characterized by a pyrimido[4,5-b]indole core with a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and various 2-amino substituents. They are reported to possess antitumor activity, particularly against myelogenous leukemia and colon cancer. []
6-Oxo-1,6-Dihydro-Pyridazine Derivative and MEK Inhibitor Combination
Compound Description: This research focuses on the combination of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile, a 6-oxo-1,6-dihydro-pyridazine derivative with anticancer activity, and N-((S)-2,3-dihydroxy-propyl)-3-(2-fluoro-4-iodo-phenylamino)-isonicotinamide, a MEK inhibitor. []
Compound Description: This study focuses on a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives designed as potential herbicides. The synthesis, characterization, and herbicidal evaluation of these compounds are described. []
Relevance: These compounds share the pyrimidine core with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine but differ significantly in their substitution patterns. They lack the 2-amino group, the 6-trifluoromethyl substituent, and the 4-methoxy group, and instead feature a 1H-pyrazol-1-yl group at the 4-position. []
Compound Description: This compound features a central pyrimidin-2-amine core substituted with a 6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl group and an imidazo[1,2-a]pyrimidin-3-yl group. It demonstrated potent inhibitory activity against CDKs 7 and 9 and showed efficacy as an antiproliferative agent against multiple human cancer cell lines. []
Relevance: This compound shares the 2-aminopyrimidine core with 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, but it lacks the 6-trifluoromethyl and 2-methoxy substituents. Furthermore, it features distinct substituents on the pyrimidine, including a cyclopentylpiperazinylpyridinyl group and an imidazopyrimidinyl group. []
Overview
4-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is characterized by a pyrimidine backbone, which is a common motif in various pharmaceutical agents, and the presence of trifluoromethyl and methoxy groups that can significantly influence its biological activity.
Source
The compound's molecular formula is C16H18F3N5O, with a molecular weight of approximately 399.38 g/mol. It is cataloged under various identifiers, including CAS number 1564286-55-0, and can be found in chemical databases such as PubChem and SpectraBase, which provide spectral data and synthesis routes for researchers.
Classification
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Its specific structural components suggest it may interact with biological targets involved in signaling pathways or metabolic processes.
Synthesis Analysis
Methods
The synthesis of 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves several key steps:
Formation of the Pyrimidine Core: The synthesis begins with the preparation of a pyrimidine derivative through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Group: This step may involve electrophilic fluorination or nucleophilic substitution methods to introduce the trifluoromethyl group at the desired position on the pyrimidine ring.
Piperidine Coupling: The piperidine moiety is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Final Amine Formation: The final product is obtained through amination reactions that link the methoxy and piperidine components to the pyrimidine core.
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts (e.g., palladium-catalyzed reactions), are critical for optimizing yield and purity.
Molecular Structure Analysis
Structure
The molecular structure of 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in further synthetic transformations.
Electrophilic Aromatic Substitution: The methoxy group may direct electrophiles to ortho or para positions on aromatic rings.
Deprotonation Reactions: The amine groups can undergo protonation/deprotonation depending on the pH of the environment.
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine include:
Appearance: Typically exists as a solid at room temperature.
Solubility: Likely soluble in polar organic solvents due to the presence of polar functional groups.
Chemical Properties
Chemical properties include:
Stability: Stability under ambient conditions is expected but should be evaluated under specific storage conditions.
Reactivity: Reactive towards electrophiles due to available nucleophilic sites.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry can be employed to characterize these properties further.
Applications
Scientific Uses
This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting diseases such as cancer or infectious diseases. Its unique structural features may allow it to interact with specific biological targets effectively, making it a candidate for further research and development in pharmacology.
Additionally, derivatives of this compound could be explored for their utility in drug design, particularly in optimizing pharmacokinetic properties and enhancing selectivity towards specific biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.